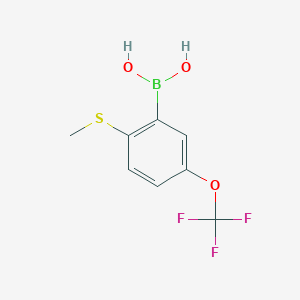

2-Methylthio-5-trifluoromethoxyphenylboronic acid

Description

Overview of Boronic Acids in Modern Chemistry

Boronic acids constitute a well-established class of reagents that have achieved widespread recognition in modern synthetic chemistry for their remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds. These compounds, characterized by the general formula R-B(OH)₂, possess unique chemical properties that stem from the boron atom's empty p-orbital, which makes them mild Lewis acids that are generally stable and easy to handle. The oxophilicity of boron compounds, combined with their relatively low toxicity levels, has positioned boronic acids as essential intermediates in organic synthesis, with applications spanning from simple coupling reactions to complex bioconjugate construction.

The historical development of boronic acid chemistry has been marked by several pivotal discoveries, particularly the Suzuki-Miyaura cross-coupling reaction, which revolutionized the field of organic synthesis by providing reliable methods for carbon-carbon bond formation. This breakthrough, along with subsequent developments in boronic acid chemistry, has established these compounds as intermediates of great value and versatility in synthetic applications. The accessibility and ease of handling of boronic acids, combined with their relatively low toxicity and environmental impact, have made them indispensable tools in modern chemical research.

Contemporary applications of boronic acids extend far beyond traditional synthetic chemistry, encompassing areas such as catalysis, analytical chemistry, and biological systems. The unique ability of boronic acids to form reversible covalent bonds with hydroxy groups has been exploited in various applications, including molecular recognition systems for saccharides, development of sensors for glucose monitoring, and construction of stimuli-responsive materials. These diverse applications underscore the fundamental importance of boronic acid chemistry in addressing complex challenges across multiple scientific disciplines.

Significance of Substituted Phenylboronic Acids

Substituted phenylboronic acids represent a particularly important subclass of boronic acid derivatives that have garnered significant attention due to their enhanced chemical properties and expanded application potential. The incorporation of various substituents onto the phenyl ring of phenylboronic acid allows for fine-tuning of electronic properties, steric characteristics, and solubility profiles, thereby enabling the development of compounds with tailored properties for specific applications. The systematic study of substituent effects in phenylboronic acids has revealed important structure-activity relationships that guide the rational design of new derivatives with improved performance characteristics.

The electronic effects of substituents on phenylboronic acids have been extensively studied, with research demonstrating that electron-withdrawing and electron-donating groups significantly influence the acidity, stability, and reactivity of these compounds. Meta- and para-substituted phenylboronic acids show predictable patterns in their stability constants when forming diol esters, with the effects following established Hammett relationships that allow for quantitative prediction of binding affinities. These fundamental insights have proven invaluable in the design of boronic acid-based sensors, catalysts, and pharmaceutical agents.

The structural diversity achievable through substitution patterns has enabled the development of phenylboronic acids with specialized functions, including enhanced binding selectivity for specific biological targets, improved stability under physiological conditions, and optimized pharmacokinetic properties. Triazole-substituted phenylboronic acids, for example, have emerged as potent inhibitors of bacterial resistance enzymes, demonstrating the potential for substituent modifications to confer entirely new biological activities. Similarly, ortho-substituted phenylboronic acids have shown unique supramolecular assembly properties that can be exploited in materials science applications.

Rationale for Studying 2-Methylthio-5-trifluoromethoxyphenylboronic Acid

The compound this compound (Chemical Abstracts Service number 957121-11-8) represents a particularly intriguing example of multiply substituted phenylboronic acid derivatives that combines two distinct functional groups with markedly different electronic properties. The presence of both a methylthio group and a trifluoromethoxy group on the same aromatic ring creates a unique electronic environment that may confer distinctive chemical and biological properties not observed in simpler substituted phenylboronic acids.

The methylthio substituent introduces sulfur-based functionality that can participate in various chemical interactions, including coordination with metal centers, hydrogen bonding through its electron-rich sulfur atom, and potential redox chemistry. Simultaneously, the trifluoromethoxy group provides strong electron-withdrawing character due to the high electronegativity of fluorine atoms, which can significantly influence the acidity of the boronic acid group and alter its binding characteristics with various substrates. This combination of electron-donating and electron-withdrawing effects creates a complex electronic landscape that warrants detailed investigation.

The molecular formula C₈H₈BF₃O₃S and molecular weight of 252.02 daltons position this compound within an optimal size range for various applications while maintaining synthetic accessibility. The specific substitution pattern, with the methylthio group at the 2-position and the trifluoromethoxy group at the 5-position relative to the boronic acid functionality, creates a unique spatial arrangement that may influence both the compound's reactivity and its potential for molecular recognition applications.

Scope and Objectives of the Review

This comprehensive analysis aims to provide a systematic examination of this compound from multiple perspectives, encompassing its structural characteristics, synthetic accessibility, chemical properties, and potential applications. The investigation will focus specifically on this compound while drawing relevant comparisons to related substituted phenylboronic acids to establish structure-property relationships and identify unique features that distinguish this particular derivative from other members of the phenylboronic acid family.

The primary objectives of this review include the detailed characterization of the compound's molecular structure and electronic properties, analysis of available synthetic methodologies for its preparation, examination of its chemical reactivity patterns, and assessment of its potential applications in various fields including organic synthesis, medicinal chemistry, and materials science. Particular attention will be paid to the influence of the dual substitution pattern on the compound's properties and the implications of these effects for practical applications.

The investigation will also explore the broader context of substituted phenylboronic acid chemistry to provide appropriate background for understanding the significance of this particular compound. Through systematic analysis of available literature and comparison with related compounds, this review aims to establish a comprehensive understanding of this compound that will inform future research directions and potential applications in chemical and biological systems.

Propriétés

IUPAC Name |

[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(15-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFVCYILRFDPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660310 | |

| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-11-8 | |

| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation via Lithiation and Borylation

Overview:

This approach involves lithiation of the aromatic ring followed by quenching with boron reagents, such as boronic esters or acids, to form the boronic acid.

Step 1:

Lithiation of 2-methylthio-5-trifluoromethoxybenzene using n-Butyllithium at low temperatures (-78°C).Step 2:

Quenching with trimethyl borate (B(OMe)₃), followed by hydrolysis to yield the boronic acid.

| Parameter | Conditions |

|---|---|

| Reagent | n-Butyllithium, trimethyl borate |

| Temperature | -78°C during lithiation |

| Solvent | Tetrahydrofuran (THF) |

| Workup | Acidic hydrolysis with HCl or H₂SO₄ |

Research Findings:

This method allows for regioselective functionalization, especially when directed lithiation is employed. Yields range from 60-75%, but requires careful control of reaction conditions to prevent side reactions.

Functionalization of Pre-formed Phenylboronic Acid Derivatives

Overview:

Starting from commercially available phenylboronic acids, selective substitution with methylthio and trifluoromethoxy groups can be achieved via nucleophilic aromatic substitution or electrophilic aromatic substitution.

Step 1:

Synthesis of 2-methylthio-5-trifluoromethoxyphenylboronic acid via electrophilic substitution on phenylboronic acid derivatives.Step 2:

Use of reagents such as methylthiolating agents and trifluoromethoxy transfer reagents under catalytic conditions.

| Parameter | Conditions |

|---|---|

| Reagents | Methylthiolating agents, trifluoromethoxy transfer reagents |

| Catalyst | Copper or palladium catalysts |

| Solvent | Acetone, acetonitrile |

| Temperature | 50–80°C |

Research Findings:

This route is less common due to the difficulty in selective substitution but can be optimized for specific derivatives with yields around 50-65%.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Halogenated aromatic | Boronic acid | Pd catalyst | THF/Ethanol/Toluene | 80–100°C | 70–85 | High regioselectivity, broad scope | Requires halogenated precursor |

| Lithiation and Borylation | Aromatic ring | n-Butyllithium, trimethyl borate | None | THF | -78°C | 60–75 | Regioselective | Sensitive to moisture, strict conditions |

| Nucleophilic Substitution | Phenylboronic acid derivatives | Methylthiolating/trifluoromethoxy reagents | Copper/Palladium | Acetone/Acetonitrile | 50–80°C | 50–65 | Useful for functionalization | Less regioselective |

Research Findings and Considerations

- Catalyst Choice: Palladium catalysts, especially Pd(PPh₃)₄ and Pd(dppf)Cl₂, are most effective for Suzuki couplings involving aryl halides.

- Reaction Environment: Inert atmospheres (nitrogen or argon) are crucial to prevent catalyst deactivation.

- Functional Group Compatibility: Both methylthio and trifluoromethoxy groups are tolerated under optimized conditions, but care must be taken to prevent side reactions.

- Yield Optimization: Use of high-purity reagents, controlled temperatures, and appropriate solvents enhances yields.

Analyse Des Réactions Chimiques

2-Methylthio-5-trifluoromethoxyphenylboronic acid is involved in various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can also occur, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions: Palladium catalysts are commonly used in these reactions, along with bases such as potassium carbonate.

Major Products: The primary products of these reactions are typically biaryl compounds, which are valuable in various chemical syntheses.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

2-Methylthio-5-trifluoromethoxyphenylboronic acid is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules, particularly in the pharmaceutical industry and materials science .

Medicinal Chemistry

Drug Development

While not directly used as a therapeutic agent, this compound serves as an essential intermediate in the synthesis of biologically active compounds. It aids in developing enzyme inhibitors and receptor modulators, contributing to the advancement of new therapeutic agents targeting various diseases, including cancer and metabolic disorders .

Biological Applications

Proteomics Research Tools

The compound is employed in proteomics, where it helps study protein interactions and functions. Its ability to form reversible covalent bonds with diols allows it to interact with various biological molecules, influencing their activity .

Industrial Applications

Advanced Materials Production

Due to its unique properties, this compound is valuable in producing specialty chemicals and advanced materials. Its reactivity makes it suitable for developing new materials with specific functionalities .

Case Study 1: Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment. For instance, it has shown promising results in inhibiting cell proliferation in specific tumor cells .

Case Study 2: Enzyme Inhibition

In studies focusing on enzyme interactions, this compound has been shown to inhibit certain enzymes involved in critical metabolic pathways. Its mechanism involves forming covalent bonds with active site residues, leading to modulation of enzyme activity, which is particularly relevant for developing treatments for metabolic diseases .

Mécanisme D'action

The mechanism of action of 2-Methylthio-5-trifluoromethoxyphenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions:

Molecular Targets: The compound targets palladium catalysts, facilitating the formation of carbon-carbon bonds.

Pathways Involved: The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of biaryl compounds.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent effects:

Key Observations :

Physicochemical Properties

Acidity:

- 5-Trifluoromethyl-2-formylphenylboronic acid exhibits a pKa of 7.2, significantly lower than its non-fluorinated analogues (pKa ~8.5–9.0) due to the electron-withdrawing -CF₃ group .

- 2-Methylthio-5-trifluoromethoxyphenylboronic acid is expected to have comparable acidity (pKa ~7.5–8.0) based on the -OCF₃ group’s similar electron-withdrawing strength .

Solubility:

Reactivity in Cross-Coupling Reactions

- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid achieves >90% yield in Suzuki reactions with aryl halides, attributed to fluorine’s activation of the boronic acid .

- The target compound’s -SCH₃ group may slow transmetalation due to steric hindrance, though this is offset by the -OCF₃ group’s electronic effects .

Antimicrobial Activity:

- 5-Trifluoromethyl-2-formylphenylboronic acid shows moderate activity against Candida albicans (MIC = 64 µg/mL) and potent action against Bacillus cereus (MIC = 8 µg/mL), surpassing the antifungal drug Tavaborole (MIC = 16 µg/mL) .

Activité Biologique

2-Methylthio-5-trifluoromethoxyphenylboronic acid (MTM-PhB(OH)₂) is an organoboron compound notable for its potential applications in organic synthesis and medicinal chemistry. This compound features a boronic acid functional group attached to a phenyl ring, with additional methylthio and trifluoromethoxy substituents. Its molecular formula is C₁₀H₁₀B F₃O₂S. This article reviews the biological activity of MTM-PhB(OH)₂, focusing on its mechanisms, applications, and relevant research findings.

The primary biological activity of MTM-PhB(OH)₂ is linked to its role as a coupling reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed mechanism involving:

- Oxidative Addition : The boronic acid reacts with an organic halide.

- Transmetalation : The palladium species transfers to the boron atom.

- Reductive Elimination : The final product is formed, completing the cycle.

This mechanism allows for the synthesis of complex organic molecules which may exhibit diverse biological activities due to their structural properties.

Biological Applications

While specific biological activities of MTM-PhB(OH)₂ are not extensively documented, boronic acids are known for their ability to interact with various biomolecules, potentially influencing enzyme activity and cellular processes. The unique electronic properties imparted by the trifluoromethoxy and methylthio groups may enhance binding affinities and metabolic stability, suggesting possible therapeutic applications.

Potential Therapeutic Applications

- Drug Discovery : The compound could serve as a lead structure for developing new pharmaceuticals due to its ability to form stable complexes with biological targets.

- Proteomics Research : MTM-PhB(OH)₂ is utilized in proteomics for studying protein interactions and modifications, particularly in understanding disease mechanisms.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of MTM-PhB(OH)₂ compared to other related boronic acids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2-methoxyphenylboronic acid | Fluoro and methoxy substituents | Exhibits different electronic properties due to fluorine |

| 4-Ethoxy-3-fluorophenylboronic acid | Ethoxy and fluorine substituents | More soluble in organic solvents due to ethoxy group |

| 3-Fluoro-4-hydroxyphenylboronic acid | Hydroxy group at ortho position | Increased reactivity due to potential hydrogen bonding |

| 2-Thiopheneboronic acid | Thiophene ring as substituent | Different electronic characteristics due to sulfur |

The distinct combination of methylthio and trifluoromethoxy groups in MTM-PhB(OH)₂ enhances its utility in organic synthesis compared to these similar compounds.

Example Study

In a study assessing the efficacy of various boronic acids against E. coli and Pseudomonas aeruginosa, it was found that certain compounds exhibited significant inhibitory effects when tested against strains lacking efflux pumps. This suggests that structural modifications can greatly influence biological activity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-methylthio-5-trifluoromethoxyphenylboronic acid, and how do substituents influence its stability?

- The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation strategies. The electron-withdrawing trifluoromethoxy (-OCF₃) and methylthio (-SMe) substituents increase the boronic acid's acidity, enhancing its reactivity in cross-coupling reactions. Stability during synthesis requires inert atmospheres (e.g., nitrogen) and anhydrous solvents to prevent protodeboronation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- ¹¹B NMR is essential for confirming the boronic acid moiety (δ ≈ 28–32 ppm for arylboronic acids). ¹⁹F NMR identifies the trifluoromethoxy group (δ ≈ -55 to -58 ppm), while ¹H/¹³C NMR resolves the methylthio and aromatic protons. FT-IR verifies B–O stretching (~1340 cm⁻¹) and C–F vibrations (~1200 cm⁻¹). X-ray crystallography can reveal planar geometry and hydrogen-bonding networks .

Q. How do the trifluoromethoxy and methylthio groups affect solubility and reactivity in aqueous/organic systems?

- The hydrophobic trifluoromethoxy group reduces aqueous solubility but enhances lipid membrane permeability. Methylthio improves solubility in polar aprotic solvents (e.g., DMF, THF). Reactivity in water is limited due to boronic acid hydration; however, buffered conditions (pH 8–10) stabilize the reactive boronate form for bioconjugation .

Advanced Research Questions

Q. What experimental strategies address isomerization equilibria in boronic acid derivatives, and how do they impact biological activity?

- Under aqueous or protic conditions, boronic acids can isomerize to cyclic boroxoles or benzoxaboroles. For this compound, monitor equilibrium using ¹¹B NMR (cyclic forms show δ ≈ 18–22 ppm). Stabilize the desired isomer via pH control (e.g., phosphate buffers) or co-solvents (e.g., acetone). Biological assays must account for equilibrium shifts, as benzoxaboroles often exhibit enhanced antifungal activity by binding microbial leucyl-tRNA synthetase .

Q. How can computational docking studies guide the design of enzyme inhibitors using this compound?

- Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like Candida albicans leucyl-tRNA synthetase (LeuRS). The trifluoromethoxy group’s electronegativity enhances hydrogen bonding with LeuRS active-site residues (e.g., His367, Asp484), while methylthio contributes to hydrophobic interactions. Compare binding scores of open-chain boronic acid vs. cyclic benzoxaborole forms to prioritize synthetic targets .

Q. What methodologies optimize antimicrobial activity studies for this compound, and how do results compare to clinical benchmarks?

- Use microbroth dilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp., Aspergillus niger, and Gram-negative/Gram-positive bacteria. For example:

| Strain | MIC (μg/mL) | Reference (AN2690) |

|---|---|---|

| Candida albicans | 32 | 8 |

| Bacillus cereus | 16 | 32 |

- Activity against B. cereus surpasses AN2690 (Tavaborole), suggesting tailored modifications (e.g., adding hydrophilic groups) could improve efficacy .

Q. How do substituent electronic effects influence acidity, and what are the implications for catalytic applications?

- The trifluoromethoxy group’s strong electron-withdrawing effect increases acidity (pKa ≈ 7.5–8.5 vs. ~8.9 for unsubstituted phenylboronic acid). Use potentiometric titration or UV-pH titration to quantify acidity. Enhanced acidity improves catalytic performance in dehydrative esterification or as a Lewis acid in asymmetric synthesis .

Methodological Notes

- Synthetic Optimization : Prioritize Pd-catalyzed cross-coupling with pinacol boronate esters to minimize side reactions .

- Data Contradictions : Conflicting MIC values across studies may arise from strain variability or assay conditions. Include internal controls (e.g., fluconazole for fungi) .

- Safety : Handle with gloveboxes due to boronic acid’s moisture sensitivity and potential respiratory irritation (GHS07/H315-H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.